molecular formula C9H13N7 B3237865 6-(piperazin-1-yl)-9H-purin-2-amine CAS No. 139653-73-9

6-(piperazin-1-yl)-9H-purin-2-amine

Cat. No.: B3237865
CAS No.: 139653-73-9
M. Wt: 219.25 g/mol
InChI Key: IXYDNMRVHTYCBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(piperazin-1-yl)-9H-purin-2-amine is an organic compound that features a purine ring system substituted with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(piperazin-1-yl)-9H-purin-2-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide various pathways to introduce the piperazine moiety into the purine ring system.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-(piperazin-1-yl)-9H-purin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.

    Substitution: The piperazine and purine rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine or piperazine rings.

Scientific Research Applications

6-(piperazin-1-yl)-9H-purin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(piperazin-1-yl)-9H-purin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and modulating their activity . This interaction can affect various cellular pathways and processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a purine ring with a piperazine moiety, which imparts distinct chemical and biological properties. This structural arrangement allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

6-piperazin-1-yl-7H-purin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N7/c10-9-14-7-6(12-5-13-7)8(15-9)16-3-1-11-2-4-16/h5,11H,1-4H2,(H3,10,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYDNMRVHTYCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NC3=C2NC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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